1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole
Description
The compound “1-(4-Bromo-3-methylphenyl)ethanone” is a related compound with a molecular weight of 213.07 . It is also known by its IUPAC name “1-(4-bromo-3-methylphenyl)ethanone” and has the InChI code "1S/C9H9BrO/c1-6-5-8 (7 (2)11)3-4-9 (6)10/h3-5H,1-2H3" .
Synthesis Analysis
While the exact synthesis process for “1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole” is not available, a related compound “1-(4-bromo-3-methylphenyl)ethanol” has been synthesized using pyridinium chlorochromate in a solution of dichloromethane under nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-3-methylphenyl)ethanone” is available as a 2D Mol file or as a computed 3D SD file .Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-9-8-12(6-7-13(9)14)15-10(2)4-5-11(15)3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVXDBQLDDEXPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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